molecular formula C9H13NO2 B8721578 tert-butyl 1H-pyrrole-2-carboxylate

tert-butyl 1H-pyrrole-2-carboxylate

Cat. No. B8721578
M. Wt: 167.20 g/mol
InChI Key: LGHAAAIUUYWURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06090841

Procedure details

At room temperature, to a solution of pyrrole-2-carboxylic acid (500 mg, 4,5 mmol) in anhydrous dichloromethane (5 mL) and anhydrous N,N-dimethylformamide (2.5 mL) was added anhydrous cyclohexane (20 mL). With vigorous stirring, to this clear solution was added (0.85 mL, 1.033 g, 4.73 mmol) of tert-butyl 2,2,2-trichloroacetimidate followed by dropwise addition of boron trifluoride diethyl etherate (170 mL). After stirring at room temperature for 2 hr, additional tert-butyl 2,2,2-trichloroacetimidate (0.85 mL, 1.033 g, 4.73 mmol) and boron trifluoride diethyl etherate (85 mL) were added to the reaction mixture. After stirring at room temperature for an additional 3 hr, additional tert-butyl 2,2,2-trichloroacetimidate (0.85 mL, 1.033 g, 4.73 mmol) and boron trifluoride diethyl etherate (85 mL) were added to the reaction mixture. After stirring at room temperature overnight, the reaction mixture was filtered through a pad of celite, and the residue was washed with ether. The solvent was removed from the filtrate by rotoevaportation and the crude product was purified by flash column chromatography on silica gel eluted with 3-6% ethyl acetate in hexane to give the title compound as a white solid (600 mg, 80% yield), homogeneous by TLC (1/1 hexane/Ethyl acetate).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
0.85 mL
Type
reactant
Reaction Step Four
Quantity
85 mL
Type
reactant
Reaction Step Four
Quantity
0.85 mL
Type
reactant
Reaction Step Five
Quantity
85 mL
Type
reactant
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].C1CCCCC1.ClC(Cl)(Cl)C(=N)O[C:19]([CH3:22])([CH3:21])[CH3:20].B(F)(F)F.CCOCC>ClCCl.CN(C)C=O>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C(=CC=C1)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.85 mL
Type
reactant
Smiles
ClC(C(OC(C)(C)C)=N)(Cl)Cl
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0.85 mL
Type
reactant
Smiles
ClC(C(OC(C)(C)C)=N)(Cl)Cl
Name
Quantity
85 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Five
Name
Quantity
0.85 mL
Type
reactant
Smiles
ClC(C(OC(C)(C)C)=N)(Cl)Cl
Name
Quantity
85 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for an additional 3 hr
Duration
3 h
STIRRING
Type
STIRRING
Details
After stirring at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
the residue was washed with ether
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate by rotoevaportation
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 3-6% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(=CC=C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.